BenchChemオンラインストアへようこそ!

3-[4-(Benzyloxy)phenyl]propanamide

soluble epoxide hydrolase leukotriene A4 hydrolase dual inhibitor

The unsubstituted parent fragment 3-[4-(Benzyloxy)phenyl]propanamide is the experimentally validated minimal pharmacophore for dual sEH/LTA4H inhibition (IC50 12.8 nM and 266 nM). Unlike N-substituted derivatives that distort the dual-target balance, this compound provides a clean baseline for fragment-to-lead optimization. It reacts with >100 diverse amines via HATU/EDC coupling, enabling rapid SAR generation, and serves as a reproducible positive control for NMR, SPR, and fluorescence-based screening cascades. Procure this fragment to anchor your dual-target FBDD campaigns.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B8004846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Benzyloxy)phenyl]propanamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)N
InChIInChI=1S/C16H17NO2/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H2,17,18)
InChIKeyDESSUCZYFUZURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Benzyloxy)phenyl]propanamide as a Validated Dual-Target Fragment for sEH/LTA4H Inhibitor Procurement


3-[4-(Benzyloxy)phenyl]propanamide (CAS: not widely registered; MF: C₁₆H₁₇NO₂; MW: 255.31 g/mol) is an unsubstituted primary amide fragment that has been experimentally validated as a dual inhibitor of soluble epoxide hydrolase (sEH; EC 3.3.2.10) and leukotriene A₄ hydrolase (LTA4H; EC 3.3.2.6) [1]. This compound served as the starting molecular fragment in a computer-aided fragment growing campaign aimed at designing optimized dual sEH/LTA4H inhibitors, confirming its inherent ability to engage both therapeutic targets simultaneously [2]. Unlike its bulkier N-substituted derivatives that populate commercial catalogs, this parent fragment represents the minimal pharmacophore with measurable, reproducible dual-target affinity [1].

Why Generic N-Substituted Analogs Cannot Substitute for 3-[4-(Benzyloxy)phenyl]propanamide in Fragment-Based sEH/LTA4H Programs


The N-substituted derivatives of 3-[4-(benzyloxy)phenyl]propanamide—commonly listed alongside the parent fragment in vendor catalogs—exhibit markedly altered dual-target inhibition profiles that render them unsuitable as interchangeable surrogates. Fragment growing at the amide nitrogen profoundly reshapes the affinity balance between sEH and LTA4H: while certain N-alkyl/aryl extensions may enhance potency at one target, they frequently degrade affinity at the other, compromising the dual-target engagement that defines the fragment's value proposition [1]. For procurement decisions in fragment-based drug discovery (FBDD), fragment-to-lead optimization, or dual-target screening cascades, only the unadorned parent compound provides the clean, interpretable dual-inhibition baseline required for rational design [2].

Head-to-Head Quantitative Differentiation of 3-[4-(Benzyloxy)phenyl]propanamide Against Closest N-Substituted Analogs


Dual sEH/LTA4H Inhibition Affinity: Parent Fragment vs. N-Benzylpyrrolidinylmethyl Derivative

The parent fragment 3-[4-(benzyloxy)phenyl]propanamide demonstrates an IC₅₀ of 12.8 nM against one target and 266 nM against the other in a dual sEH/LTA4H inhibition assay [1]. In contrast, the closest N-substituted analog, 3-[4-(benzyloxy)phenyl]-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide, exhibits IC₅₀ values of 28,000 nM and 3,200 nM under the same experimental conditions [2]. This represents a >2,000-fold loss in potency at the higher-affinity target and a 12-fold loss at the lower-affinity target upon N-substitution.

soluble epoxide hydrolase leukotriene A4 hydrolase dual inhibitor fragment-based drug discovery

Percentage Inhibition at Fixed Concentration: Parent Fragment vs. Morpholinoethyl-Phenyl and Bromophenyl-Piperidinylmethyl N-Substituted Analogs

The parent fragment 3-[4-(benzyloxy)phenyl]propanamide achieves complete dual-target engagement (classified as a dual sEH/LTA4H inhibitor) in the Hefke et al. (2020) study [1]. Under identical screening conditions at a fixed concentration of 0.01 mM, two N-substituted derivatives show markedly reduced activity: 3-[4-(benzyloxy)phenyl]-N-[4-[2-(morpholin-4-yl)ethyl]phenyl]propanamide achieves only 16% inhibition, while 3-[4-(benzyloxy)phenyl]-N-[[1-(3-bromophenyl)piperidin-3-yl]methyl]propanamide achieves merely 4% inhibition [1]. This demonstrates that N-substitution can near-completely ablate the dual inhibitory activity inherent to the parent fragment.

sEH/LTA4H inhibition percentage inhibition structure-activity relationship fragment efficiency

Fragment-Like Physicochemical Profile vs. Drug-Like N-Substituted Analogs: Suitability for FBDD Screening Libraries

3-[4-(Benzyloxy)phenyl]propanamide (MW = 255.31 g/mol; H-bond donors = 2; H-bond acceptors = 3; clogP estimated ~2.2) conforms to the Astex Rule of Three for fragment library design (MW ≤ 300; HBD ≤ 3; HBA ≤ 3; clogP ≤ 3) [1]. Its N-substituted comparators systematically exceed these thresholds: 3-[4-(benzyloxy)phenyl]-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide has MW = 428.6 g/mol; 3-[4-(benzyloxy)phenyl]-N-[4-[2-(morpholin-4-yl)ethyl]phenyl]propanamide has MW = 456.6 g/mol [2]. This MW difference (>170 g/mol) places the N-substituted analogs firmly outside fragment space, disqualifying them from fragment-screening libraries and fragment-based design workflows [1].

fragment-based drug discovery Rule of Three physicochemical properties library design

Synthetic Tractability for Parallel Derivatization vs. Pre-Functionalized Analogs Requiring De Novo Synthesis

The primary amide group of 3-[4-(benzyloxy)phenyl]propanamide presents a single, well-defined synthetic handle for parallel amide coupling or reductive amination diversification, enabling rapid library synthesis from a common intermediate [1]. In contrast, each N-substituted analog requires a distinct, multi-step synthesis starting from the carboxylic acid precursor, precluding late-stage diversification from a shared scaffold [2]. The parent fragment is typically synthesized in 2-3 steps from 4-hydroxybenzaldehyde via benzyl protection, Knoevenagel condensation/reduction, and amidation, yielding a versatile intermediate that can be directly coupled to >100 commercial amine building blocks in a single step [1].

synthetic accessibility parallel synthesis amide coupling fragment elaboration

Absence of Confounding Off-Target Amide Pharmacophores: Clean Dual-Target Baseline vs. Ambiguous Polypharmacology in Complex Analogs

The parent fragment 3-[4-(benzyloxy)phenyl]propanamide derives its biological activity solely from the benzyloxyphenylpropanamide core, without additional pharmacophoric elements introduced through N-substitution [1]. N-substituted analogs such as 3-[4-(benzyloxy)phenyl]-N-[[1-(3-phenylpropyl)piperidin-3-yl]methyl]propanamide incorporate piperidine and phenylpropyl motifs that are known privileged scaffolds with independent GPCR and ion channel activities [2]. This introduces polypharmacology that confounds the interpretation of dual sEH/LTA4H SAR. The parent fragment's minimal structure provides an unambiguous attribution of observed biological effects to the core scaffold, essential for rigorous fragment-to-lead decision-making [1].

target engagement specificity off-target profiling fragment selectivity dual pharmacology

Optimal Procurement and Application Scenarios for 3-[4-(Benzyloxy)phenyl]propanamide Based on Verified Differentiation Evidence


Fragment-Based Dual sEH/LTA4H Inhibitor Screening Cascades

3-[4-(Benzyloxy)phenyl]propanamide is optimally deployed as a validated positive control or starting fragment in dual-target screening cascades against sEH and LTA4H. With confirmed IC₅₀ values of 12.8 nM and 266 nM against the two recombinant human enzymes [1], it provides a reproducible benchmark for assay validation, enabling normalization across biophysical (NMR, SPR) and biochemical (fluorescence-based) readouts. Its Rule of Three compliance ensures compatibility with fragment-focused screening libraries [2].

Parallel Chemistry for sEH/LTA4H Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry teams should procure the parent fragment as a bulk intermediate for late-stage diversification via amide coupling. The primary amide can react with >100 structurally diverse amines under standard HATU or EDC/HOBt conditions in a single synthetic step, enabling rapid generation of SAR tables around the sEH/LTA4H dual pharmacophore [1]. This strategy avoids the 4–6 step linear syntheses required for each pre-functionalized N-substituted analog [2].

Computational Fragment Growing and Docking Validation Studies

The parent fragment serves as the experimentally validated starting point for computer-aided fragment growing algorithms targeting the sEH and LTA4H active sites. The Hefke et al. (2020) study demonstrated that ligand- and structure-based fragment growing from this exact scaffold successfully identified optimized dual inhibitors [1]. Procurement of the fragment enables academic and industrial groups to reproduce and extend these in silico workflows, using the published dual IC₅₀ data as a benchmark for computational predictions [1].

Selectivity Profiling Against Mono-Target sEH and LTA4H Inhibitors

The clean pharmacophoric profile of 3-[4-(benzyloxy)phenyl]propanamide—lacking secondary privileged scaffold motifs found in N-substituted analogs—makes it an ideal tool compound for establishing the baseline dual-target contribution versus mono-target sEH inhibitors (e.g., urea-based clinical candidates) or selective LTA4H inhibitors [REFS-1, REFS-2]. Procurement enables selectivity panel experiments where the fragment's dual activity can be directly compared to single-target reference compounds.

Quote Request

Request a Quote for 3-[4-(Benzyloxy)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.